molecular formula C10H20N2O6 B1407670 3-Methyl-3-oxetanamine hemioxalate CAS No. 1369338-95-3

3-Methyl-3-oxetanamine hemioxalate

Cat. No.: B1407670
CAS No.: 1369338-95-3
M. Wt: 264.28 g/mol
InChI Key: ITWHFUFMOILOLU-UHFFFAOYSA-N
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Description

“3-Methyl-3-oxetanamine hemioxalate” is a chemical compound with the molecular formula C10H20N2O6 . It has a molecular weight of 264.28 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The empirical formula is C4H9NO .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.28 g/mol. The empirical formula is C4H9NO .

Scientific Research Applications

Oxetane Derivatives in Medicinal Chemistry

Oxetanes, including derivatives like 3-Methyl-3-oxetanamine hemioxalate, have garnered interest in medicinal chemistry for their unique chemical properties. They are considered attractive polar and low molecular weight motifs. Studies like those conducted by Dubois et al. (2021) and Croft et al. (2017) highlight oxetanes' potential as replacements for various groups in drug molecules, often improving the chemical properties of these drugs. This indicates their viability as a new design element in drug discovery, offering potential enhancements in pharmacokinetic and pharmacodynamic profiles of therapeutic agents (Dubois et al., 2021) (Croft et al., 2017).

Photodynamic Therapy (PDT) for Cancer

This compound derivatives might find applications in photodynamic therapy (PDT) for cancer treatment. Patel et al. (2016) discuss the synthesis and biological efficacy of bacteriochlorin analogues, showcasing their potential in fluorescence imaging and PDT. Such compounds, possibly including oxetane derivatives, show promise in tumor targeting and treatment, indicating a significant application in oncology (Patel et al., 2016).

Applications in Antimicrobial and Antifungal Agents

Compounds related to this compound have shown potential in antimicrobial and antifungal activities. Research by Tiwari et al. (2018) highlights the synthesis of novel compounds and their evaluation against various microbial strains, suggesting that such derivatives could be effective in combating infections (Tiwari et al., 2018).

Synthesis of Bioactive Heterocyclic Compounds

The synthesis of heterocyclic compounds, which may include oxetane derivatives like this compound, plays a crucial role in pharmaceutical chemistry. Osarumwense (2022) reports on the synthesis of quinazolinone derivatives, underscoring the significance of such synthetic approaches in creating bioactive molecules with potential therapeutic applications (Osarumwense, 2022).

Properties

IUPAC Name

3-methyloxetan-3-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9NO.C2H2O4/c2*1-4(5)2-6-3-4;3-1(4)2(5)6/h2*2-3,5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWHFUFMOILOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)N.CC1(COC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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